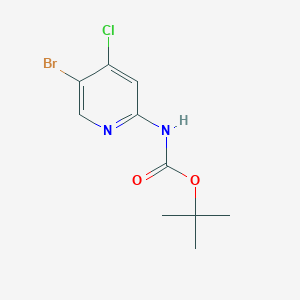
Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 5-bromo-4-chloro-2-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
5-bromo-4-chloro-2-pyridine+tert-butyl chloroformatetriethylamineCarbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the pyridine ring can influence the compound’s binding affinity and specificity. The ester group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(5-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(5-chloro-4-bromo-2-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-(5-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
1260665-10-8 |
|---|---|
Molecular Formula |
C10H12BrClN2O2 |
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
DCUGQFAITQNZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)
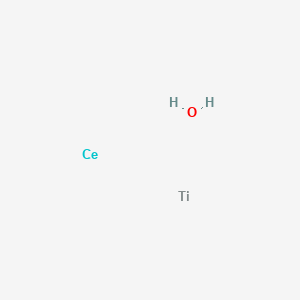
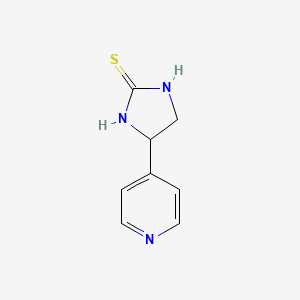
![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)
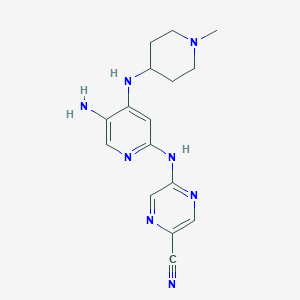
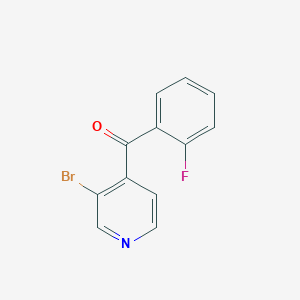
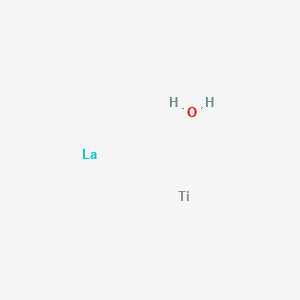
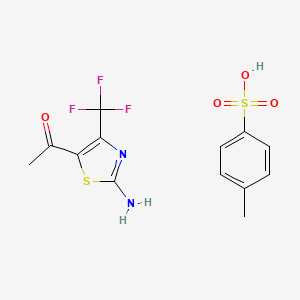
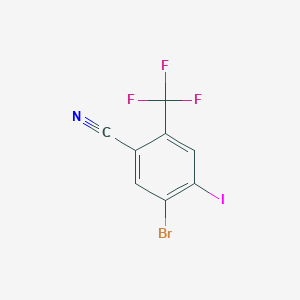
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)
